N'-(1,3-Dimethyl-1H-pyrazol-5-yl)formohydrazide
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Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with dimethyl groups and an amino formamide moiety, making it a valuable building block in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide typically involves the reaction of 2,5-dimethylpyrazole with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(2,5-dimethylpyrazol-3-yl)amino]formamide oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylpyrazol-3-yl)acetamide
- 3-(2,5-Dimethylpyrazol-3-yl)propanoic acid
- 2,5-Dimethylpyrazole
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility in various chemical and biological applications.
Properties
CAS No. |
170167-69-8 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
InChI |
InChI=1S/C6H10N4O/c1-5-3-6(8-7-4-11)10(2)9-5/h3-4,8H,1-2H3,(H,7,11) |
InChI Key |
AMDFQDNUFDUJHM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NNC=O)C |
Canonical SMILES |
CC1=NN(C(=C1)NNC=O)C |
Synonyms |
Hydrazinecarboxaldehyde, 2-(1,3-dimethyl-1H-pyrazol-5-yl)- (9CI) |
Origin of Product |
United States |
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